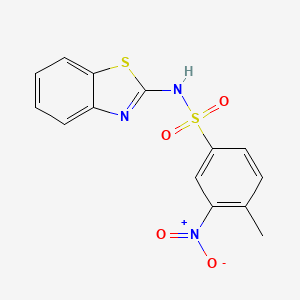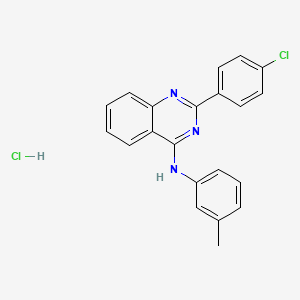
benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BDHQ and is a member of the quinolinecarboxylate family of compounds. BDHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
BDHQ exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), and the modulation of the expression of various genes involved in inflammation and cell death. BDHQ has also been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
BDHQ has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the activation of Nrf2, the modulation of inflammation, and the inhibition of enzyme activity. BDHQ has also been shown to protect against oxidative stress and neurotoxicity.
実験室実験の利点と制限
BDHQ has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to penetrate the blood-brain barrier. However, BDHQ also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
将来の方向性
BDHQ has several potential future directions for scientific research. These include the development of new synthesis methods that produce higher yields of BDHQ, the exploration of its potential applications in the treatment of various diseases, and the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to investigate the potential toxicity of BDHQ at high concentrations and to optimize its solubility in water.
Conclusion
BDHQ is a promising compound for scientific research, with potential applications in the treatment of various diseases and as a fluorescent probe for the detection of metal ions. Its mechanism of action and physiological effects have been studied in detail, and it has several advantages for lab experiments. However, further studies are needed to explore its potential toxicity and optimize its solubility in water. Overall, BDHQ has the potential to be a valuable tool for scientific research.
合成法
BDHQ can be synthesized using various methods, including the reaction of 2-methyl-4,7-diphenyl-1,2,3,4-tetrahydroquinoline with benzyl chloroformate. Another method involves the reaction of 2-methyl-4,7-diphenyl-1,2,3,4-tetrahydroquinoline with benzyl isocyanate. These methods have been optimized to produce high yields of BDHQ.
科学的研究の応用
BDHQ has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. BDHQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
benzyl 2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO3/c1-20-27(30(33)34-19-21-11-5-2-6-12-21)28(23-15-9-4-10-16-23)29-25(31-20)17-24(18-26(29)32)22-13-7-3-8-14-22/h2-16,24,28,31H,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGBWEAQQLRIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)


![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)